(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the compound’s hydrogen and carbon environments:
1H NMR (600 MHz, DMSO-d6) :
- δ 7.68 (d, J = 8.6 Hz, 2H) : Protons on the 4-hydroxyphenyl group (H-2''' and H-6''').
- δ 6.80 (d, J = 8.6 Hz, 2H) : Protons on the 4-hydroxyphenyl group (H-3''' and H-5''').
- δ 6.38 (s, 1H) : Proton at C3 of the chromene ring.
- δ 5.12 (d, J = 7.2 Hz, 1H) : Anomeric proton (H-1') of glucuronic acid.
13C NMR (150 MHz, DMSO-d6) :
- δ 181.2 : C4 ketone of the chromene ring.
- δ 170.8 : Carboxylate carbon (C6') of glucuronic acid.
- δ 162.5, 160.3, 157.9 : Oxygenated aromatic carbons (C5, C7, C4''').
- δ 104.3 : Anomeric carbon (C1') of glucuronic acid.
Key NMR Assignments
| Position | δ (1H, ppm) | δ (13C, ppm) | Multiplicity |
|---|---|---|---|
| C3 | 6.38 | 103.4 | s |
| C1' | 5.12 | 104.3 | d (J=7.2 Hz) |
| C6' | - | 170.8 | - |
High-Resolution Mass Spectrometry (HRMS) Profiling
HRMS confirmed the molecular formula C21H18O13 with an [M-H]⁻ ion at m/z 477.0725 (calculated: 477.0728, Δ = -0.6 ppm). Fragmentation patterns included:
- Loss of glucuronic acid (-176.0321 Da) yielding the aglycone ion at m/z 301.0354.
- Subsequent decarboxylation (-44.01 Da) producing m/z 257.0455.
X-ray Crystallographic Studies
While X-ray diffraction data for this specific compound remain unpublished, analogous flavonoid glucuronides (e.g., quercetin-3-O-glucuronide) exhibit a skewed boat conformation in the glucuronic acid ring. The chromene and phenyl rings are typically coplanar, stabilized by π-π interactions. Hydrogen bonding between the carboxylate group and hydroxyls enhances lattice stability.
Computational Chemistry Approaches for Conformational Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level revealed:
- The glucuronic acid moiety adopts a 4C1 chair conformation with axial carboxylate.
- Intramolecular hydrogen bonds between:
- C5-OH and C4 ketone (2.12 Å).
- C7-OH and glucuronide O6' (1.98 Å).
- Energy barriers for glucuronide ring puckering: 3.2–5.8 kcal/mol .
Optimized Geometries
| Parameter | Value (Å/°) |
|---|---|
| C8-O bond length | 1.42 |
| Dihedral (C7-O-C1'-C2') | -67.3 |
| Hydrogen bond (C5-OH→O4) | 2.12 |
Properties
CAS No. |
56317-09-0 |
|---|---|
Molecular Formula |
C21H18O12 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)12-6-10(24)13-9(23)5-11(25)17(18(13)31-12)32-21-16(28)14(26)15(27)19(33-21)20(29)30/h1-6,14-16,19,21-23,25-28H,(H,29,30)/t14-,15-,16+,19-,21+/m0/s1 |
InChI Key |
FBDUYUDFMFZSDJ-ZUGPOPFOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chromen-4-One Formation
The flavonoid aglycone is synthesized via cyclization of a chalcone precursor. For example, 2',4',6'-trihydroxyacetophenone undergoes condensation with 4-hydroxybenzaldehyde under acidic conditions to yield the chalcone intermediate. Subsequent cyclization using iodine in dimethyl sulfoxide (DMSO) at 140°C forms the chromen-4-one skeleton.
Table 1: Key Steps in Flavonoid Core Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chalcone condensation | HCl/EtOH, reflux, 12 h | 85% | |
| Cyclization | I₂ (10 mol%), DMSO, 140°C, 3 h | 90% |
Functionalization at C-5 and C-7
Selective methylation or benzylation is employed to protect hydroxyl groups. For instance, BCl₃-mediated demethylation introduces free hydroxyls at C-5 and C-7 after initial protection with methyl groups.
Glycosylation Techniques
Koenigs-Knorr Glycosylation
The glucuronic acid donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is activated with silver carbonate (Ag₂CO₃) in anhydrous acetone. The flavonoid aglycone’s C-8 hydroxyl group acts as the nucleophile, forming the β-glycosidic bond. Post-glycosylation deprotection with sodium methoxide removes acetyl groups.
Nucleophilic Aromatic Substitution
An alternative method involves substituting fluorine atoms on a fluorinated chromen-4-one intermediate. For example, 1,3,5-trifluorobenzene derivatives undergo stepwise substitution with glucuronic acid donors under basic conditions (KOH/benzyl alcohol), achieving regioselectivity.
Table 2: Glycosylation Methods Comparison
| Method | Conditions | Yield | Selectivity | Source |
|---|---|---|---|---|
| Koenigs-Knorr | Ag₂CO₃, acetone, RT, 24 h | 75% | β-anomer | |
| Nucleophilic substitution | KOH, BnOH, 1,4-dioxane, 88°C, 2 h | 89% | C-8 |
Protective Group Strategies
Hydroxyl Group Protection
- Benzyl (Bn) groups : Used for transient protection of phenolic hydroxyls during glycosylation. Removed via catalytic hydrogenation (Pd/C, H₂).
- Acetyl (Ac) groups : Protect sugar hydroxyls during glycosylation. Deprotected with NaOMe/MeOH.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms glycosidic linkage (δ 5.16–5.36 ppm for anomeric proton).
- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 463.0982).
Industrial and Biotechnological Approaches
While chemical synthesis dominates, biotechnological methods using engineered E. coli expressing glycosyltransferases show promise for scalable production. Enzymatic glycosylation offers superior stereocontrol but requires optimization for complex substrates.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : The presence of hydroxyl groups suggests significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases .
- Anticancer Potential : Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in treating inflammatory diseases .
Therapeutic Applications
The diverse biological activities of (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid suggest several therapeutic applications:
Cancer Therapy
In silico studies have predicted that this compound may serve as an effective anticancer agent by targeting specific cancer cell signaling pathways. Experimental data support its efficacy against various types of cancer cells .
Antioxidant Supplements
Due to its antioxidant properties, the compound could be developed into dietary supplements aimed at reducing oxidative stress and improving overall health.
Anti-inflammatory Medications
Given its anti-inflammatory effects, this compound may be explored as a treatment for chronic inflammatory conditions such as arthritis or inflammatory bowel disease.
Case Studies
Several case studies have documented the effects of this compound in different experimental setups:
- In Vitro Studies on Cancer Cells :
- Antioxidant Efficacy Assessment :
Mechanism of Action
The mechanism of action of (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chromen-4-one moiety can interact with cellular signaling pathways, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Natural Products
Table 1: Key Structural Features of Related Compounds
Key Observations:
- Substituent Effects: The target compound’s 4-hydroxyphenyl group at position 2 contrasts with the 3,4-dihydroxyphenyl group in its Feixingcao analogue (Table 1). The additional hydroxyl in the latter increases molecular weight (494.365 vs.
- Carboxylic Acid Presence : The carboxylic acid group distinguishes it from neutral glycosides, improving water solubility and enabling salt formation, which is absent in catechins .
Physicochemical and Bioactivity Comparisons
Table 2: Physicochemical and Bioactive Properties
Key Observations:
Chemoinformatics and Similarity Analysis
Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound shares >70% similarity with its Feixingcao analogue due to conserved chromen-4-one and glycosylation motifs. However, differences in phenyl substituents reduce similarity to non-flavonoids like 3-O-feruloylquinic acid (<30%) .
Biological Activity
The compound (2S,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a flavonoid glycoside known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of flavonoids and features multiple hydroxyl groups which contribute to its biological activity. The molecular formula is with a molecular weight of 434.39 g/mol. Its structure includes:
- Hydroxyl groups which enhance solubility and reactivity.
- Glycosidic linkages that affect its interaction with biological targets.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress in cells. This activity is attributed to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.
Table 1: Antioxidant Activity Studies
| Study Reference | Method Used | Result |
|---|---|---|
| DPPH Assay | Significant reduction in DPPH radicals | |
| ABTS Assay | High scavenging activity observed | |
| Cell Culture Studies | Reduced oxidative stress markers |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various models. It inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Study: Inhibition of Inflammatory Pathways
In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Anticancer Properties
Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Table 2: Anticancer Activity Overview
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis via mitochondrial pathway | |
| Colon Cancer | Inhibits cell proliferation | |
| Lung Cancer | Suppresses metastasis |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Defense : By enhancing the cellular antioxidant capacity, it protects cells from oxidative damage.
- Cell Signaling Modulation : Influences various signaling pathways involved in inflammation and cell survival.
- Gene Expression Regulation : Alters the expression of genes related to apoptosis and cell cycle regulation.
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Cardiovascular Health : Its antioxidant properties may help reduce cardiovascular diseases linked to oxidative stress.
- Cancer Therapy : Potential use as an adjunct therapy in cancer treatment due to its ability to induce apoptosis in tumor cells.
- Anti-inflammatory Drugs : Could be developed into anti-inflammatory agents for chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Methodological Answer: Use X-ray crystallography to resolve absolute stereochemistry, particularly for the hydroxyl and chromen-4-one moieties. Complementary 2D NMR techniques (e.g., COSY, NOESY) can elucidate spatial arrangements between protons in the tetracyclic oxane and chromen systems. For example, NOESY correlations between the 4-hydroxyphenyl group and adjacent oxane protons can confirm spatial proximity . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
Q. What are the critical steps for synthesizing this compound in a laboratory setting?
- Methodological Answer: Synthesis requires selective protection/deprotection of hydroxyl groups to avoid side reactions. For instance, tert-butyldimethylsilyl (TBDMS) groups can protect the 5,7-dihydroxy chromen moiety during glycosylation of the oxane ring. Acid-catalyzed coupling of the chromen and oxane precursors under anhydrous conditions ensures regioselectivity. Final deprotection with tetrabutylammonium fluoride (TBAF) yields the target compound. Monitor reaction progress via TLC and LC-MS .
Q. How can researchers confirm the purity of this compound post-synthesis?
- Methodological Answer: Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm or 280 nm) to assess purity. Validate using a mobile phase gradient of acetonitrile/water with 0.1% formic acid. Compare retention times and peak areas against a certified reference standard. High-resolution mass spectrometry (HRMS) confirms molecular integrity, while ¹H/¹³C NMR detects residual solvents or unreacted intermediates .
Advanced Research Questions
Q. How can stability issues arise during in vitro assays, and how are they mitigated?
- Methodological Answer: Degradation under physiological pH (e.g., ester hydrolysis in the oxane ring or oxidation of phenolic groups) can occur. Stabilize solutions by buffering at pH 6–7 and storing at -80°C under nitrogen to prevent oxidation. Use lyophilization for long-term storage. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) and track degradation products with LC-MS/MS .
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodological Answer: Replicate assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Control for batch-to-batch variability in compound purity. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to cross-validate results. Statistical meta-analysis of published data identifies outliers due to methodological differences (e.g., solvent effects in DMSO) .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer: Generate a 3D structure using the InChI key (e.g., from ) and optimize geometry with molecular mechanics (MMFF94 force field). Perform molecular docking (AutoDock Vina, Schrödinger) against target proteins (e.g., glycosidases or kinases) to identify binding poses. Validate predictions with molecular dynamics simulations (GROMACS) under physiological conditions. Compare binding energies (ΔG) to experimental IC₅₀ values .
Q. What advanced techniques characterize degradation products under oxidative stress?
- Methodological Answer: Expose the compound to H₂O₂ or cytochrome P450 enzymes and analyze products via UPLC-QTOF-MS. Use tandem MS/MS to fragment ions and identify structural modifications (e.g., hydroxylation or ring opening). Isotopic labeling (e.g., ¹⁸O in H₂O) traces oxygen incorporation. Compare fragmentation patterns to databases like METLIN or MassBank .
Data Analysis & Experimental Design
Q. How should researchers design studies to assess this compound’s pharmacokinetic profile?
- Methodological Answer: Conduct in vitro ADME assays:
- Absorption: Caco-2 cell monolayer permeability assay.
- Metabolism: Incubate with human liver microsomes (HLMs) and identify metabolites via LC-HRMS.
- Excretion: Radiolabel the compound (¹⁴C) and track elimination in rodent models.
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. What are the limitations of using hyperspectral imaging (HSI) to study this compound’s environmental fate?
- Methodological Answer: HSI may fail to distinguish structurally similar degradation products (e.g., isomers) due to overlapping spectral bands. Calibrate with pure standards and validate via GC-MS. Control for organic degradation during prolonged data collection by cooling samples to 4°C. Augment HSI with quantum chemical calculations (TD-DFT) to predict UV-Vis spectra of potential byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
